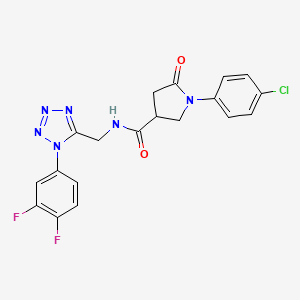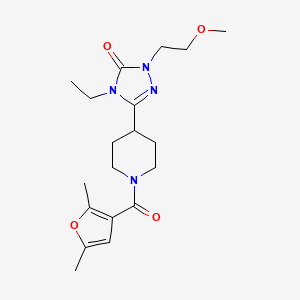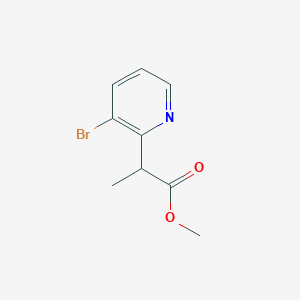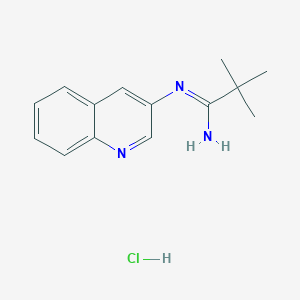
1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClF2N6O2 and its molecular weight is 432.82. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Agents
- A study by Akbari et al. (2008) explored the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which showed significant inhibition on bacterial and fungal growth.
Molecular Interaction Studies
- Shim et al. (2002) conducted a study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the steric binding interaction with receptors. (Shim et al., 2002)
Hydrogen Bonding and Crystal Structures
- The crystal structures of certain anticonvulsant enaminones, including derivatives of 4-chlorophenyl, were determined by Kubicki et al. (2000). This study highlighted the conformations and hydrogen bond networks in these compounds. (Kubicki et al., 2000)
Antitumor Activities
- Stevens et al. (1984) investigated the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, showing promise in leukemia treatment. (Stevens et al., 1984)
Polymer Science and Synthesis
- Faghihi and Mozaffari (2008) synthesized new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, indicating the potential of these polymers in various applications. (Faghihi and Mozaffari, 2008)
Synthesis of Heterocyclic Compounds
- Research by Karthikeyan et al. (2014) involved the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. (Karthikeyan et al., 2014)
Biological Activity Prediction
- A study by Kharchenko et al. (2008) focused on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and predicting their biological activity. (Kharchenko et al., 2008)
Nootropic Agents
- Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for potential nootropic activity. (Valenta et al., 1994)
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N6O2/c20-12-1-3-13(4-2-12)27-10-11(7-18(27)29)19(30)23-9-17-24-25-26-28(17)14-5-6-15(21)16(22)8-14/h1-6,8,11H,7,9-10H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFETFBYQPPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2995232.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)



![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)
![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)